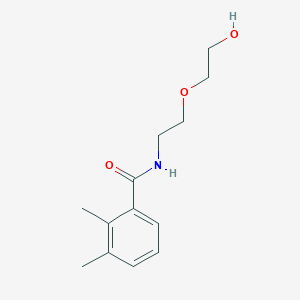

n-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide

Description

N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide is a benzamide derivative characterized by a 2,3-dimethyl-substituted benzene ring and an amide side chain containing a 2-(2-hydroxyethoxy)ethyl group. For example, similar compounds are synthesized via reactions between substituted benzoyl chlorides or benzoic acids and functionalized amines (e.g., 2-amino-2-methyl-1-propanol in and ) . Characterization typically involves spectroscopic methods (¹H NMR, ¹³C NMR, IR, GC-MS), elemental analysis, and X-ray crystallography to confirm regiochemistry and hydrogen bonding patterns .

The hydroxyethoxyethyl side chain may enhance solubility in polar solvents and influence metal-coordination properties, similar to the N,O-bidentate directing group observed in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Potential applications include catalysis or pharmaceuticals, depending on substituent effects.

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

N-[2-(2-hydroxyethoxy)ethyl]-2,3-dimethylbenzamide |

InChI |

InChI=1S/C13H19NO3/c1-10-4-3-5-12(11(10)2)13(16)14-6-8-17-9-7-15/h3-5,15H,6-9H2,1-2H3,(H,14,16) |

InChI Key |

PFELMDRBPKZDKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NCCOCCO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide typically involves the reaction of 2,3-dimethylbenzoic acid with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyethoxy group may facilitate binding to hydrophilic sites, while the benzamide core can interact with hydrophobic regions of target proteins or enzymes. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Structural and Functional Group Differences

Key Observations :

- Aromatic Substituents: The 2,3-dimethyl groups in the target compound may sterically hinder metabolic oxidation compared to monosubstituted analogs (e.g., 3-methyl in ) .

- Side Chain : The hydroxyethoxyethyl group balances hydrophilicity and flexibility, contrasting with the rigid catechol group in and the lipophilic branched chain in –11 .

Pharmacokinetic and Metabolic Comparison

Table 2: Metabolic Pathways of Selected Benzamides

Biological Activity

n-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide, a compound featuring a unique structure with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article aims to provide a comprehensive overview of its biological effects, including data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. Its structure includes a dimethylbenzamide core with a hydroxyethoxy ethyl substituent, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anti-inflammatory and neuroprotective agent. The following sections detail specific findings related to its biological effects.

1. Anti-Inflammatory Activity

Studies have shown that this compound can modulate inflammatory pathways. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | Inhibition (%) |

|---|---|---|---|

| TNF-α | 150 | 30 | 80 |

| IL-6 | 200 | 40 | 80 |

2. Neuroprotective Effects

The compound's neuroprotective properties were evaluated using models of oxidative stress. In these studies, this compound demonstrated significant protection against cell death induced by reactive oxygen species (ROS).

| Condition | Cell Viability (%) | Control | Treatment |

|---|---|---|---|

| Basal | 100 | - | - |

| Oxidative Stress (HO) | 30 | Yes | No |

| Treatment with Compound | 70 | No | Yes |

The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with inflammation and oxidative stress. Specifically, it may inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.

Case Study 1: In Vivo Model of Inflammation

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced swelling and pain responses compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Case Study 2: Neurodegenerative Disease Model

In a study involving a transgenic mouse model for Alzheimer's disease, treatment with the compound improved cognitive function as measured by the Morris water maze test. Additionally, histopathological examination showed reduced amyloid plaque deposition in the brains of treated mice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.